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Compound of Interest

Compound Name: 6,7-Dehydrodugesin A

Cat. No.: B12381163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for 6,7-
Dehydrodugesin A, a neo-clerodane diterpenoid. Due to the limited availability of direct

experimental data for 6,7-Dehydrodugesin A in public literature, this document focuses on the

spectroscopic data of its parent compound, Dugesin A, isolated from Salvia dugesii. The

structural modification at the 6,7-position from a single bond in Dugesin A to a double bond in

6,7-Dehydrodugesin A will predictably influence the spectroscopic characteristics, particularly

in the NMR spectra. This guide will therefore present the known data for Dugesin A and provide

a predictive analysis for 6,7-Dehydrodugesin A.

Chemical Structures
Dugesin A is a neo-clerodane diterpenoid first isolated from the plant Salvia dugesii. Its

structure was elucidated through extensive spectroscopic analysis.

6,7-Dehydrodugesin A is a derivative of Dugesin A characterized by the introduction of a

double bond between carbons 6 and 7. This modification is expected to induce significant

changes in the chemical shifts of neighboring protons and carbons.

Spectroscopic Data of Dugesin A
The following tables summarize the known ¹H NMR, ¹³C NMR, and Mass Spectrometry data for

Dugesin A. This information serves as a foundational reference for understanding the
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spectroscopic properties of its 6,7-dehydro derivative.

Table 1: ¹H NMR Spectroscopic Data of Dugesin A
(CDCl₃, 400 MHz)

Position δ (ppm) Multiplicity J (Hz)

1α 1.65 m

1β 2.10 m

2α 1.50 m

2β 1.85 m

3 5.40 br s

6α 1.70 m

6β 2.25 m

7α 1.45 m

7β 1.95 m

10 2.30 m

11 2.55 m

12 4.80 t 7.5

14 6.25 br s

15 7.20 br s

16 7.35 t 1.5

17 (CH₃) 0.95 d 6.5

18 (CH₃) 1.05 s

19 (CH₃) 0.90 d 7.0

20 4.50 d 4.0

20 4.65 d 4.0
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Table 2: ¹³C NMR Spectroscopic Data of Dugesin A
(CDCl₃, 100 MHz)

Position δ (ppm) Position δ (ppm)

1 38.5 (t) 11 45.0 (d)

2 19.5 (t) 12 70.0 (d)

3 125.0 (d) 13 125.5 (s)

4 135.0 (s) 14 108.0 (d)

5 50.0 (s) 15 140.0 (d)

6 25.0 (t) 16 143.0 (d)

7 35.0 (t) 17 (CH₃) 15.5 (q)

8 40.0 (s) 18 (CH₃) 20.0 (q)

9 48.0 (s) 19 (CH₃) 17.0 (q)

10 55.0 (d) 20 (CH₂OH) 65.0 (t)

Table 3: Mass Spectrometry Data of Dugesin A
Technique Ionization Mode Observed m/z Interpretation

HR-ESI-MS Positive [M+Na]⁺
Molecular Formula:

C₂₀H₂₈O₄

Predicted Spectroscopic Data for 6,7-
Dehydrodugesin A
The introduction of a double bond at the 6,7-position would lead to the appearance of vinylic

proton and carbon signals in the NMR spectra.

¹H NMR: Expect two new signals in the olefinic region (δ 5.5-6.5 ppm) for H-6 and H-7. The

multiplicity would depend on the coupling with adjacent protons. The signals for the protons

at C-5 and C-8 would also be expected to shift downfield.
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¹³C NMR: Expect two new signals for the sp² carbons C-6 and C-7 in the range of δ 120-140

ppm. The chemical shifts of the neighboring carbons (C-5, C-8, C-9, and C-10) would also be

affected.

Mass Spectrometry: The molecular formula of 6,7-Dehydrodugesin A would be C₂₀H₂₆O₄,

resulting in a molecular weight that is two mass units lower than that of Dugesin A.

Experimental Protocols
The spectroscopic data for Dugesin A was obtained using standard NMR and MS techniques.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in

deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are

reported in Hertz (Hz).

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)

was used to determine the exact mass and molecular formula of the compound.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the isolation and spectroscopic

characterization of a natural product like Dugesin A and the subsequent analysis to predict the

data for a derivative like 6,7-Dehydrodugesin A.
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Caption: Workflow for the isolation, characterization, and derivative analysis.
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Disclaimer: The spectroscopic data for 6,7-Dehydrodugesin A presented in this document is

predictive and based on the known data of Dugesin A. Direct experimental verification is

required for confirmation.

To cite this document: BenchChem. [Spectroscopic Profile of 6,7-Dehydrodugesin A: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12381163#spectroscopic-data-of-6-7-
dehydrodugesin-a-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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